![molecular formula C20H16N2O B2408982 (2-phenyl-1H-indol-3-yl)(pyridin-4-yl)methanol CAS No. 496013-51-5](/img/structure/B2408982.png)
(2-phenyl-1H-indol-3-yl)(pyridin-4-yl)methanol
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Overview
Description
(2-phenyl-1H-indol-3-yl)(pyridin-4-yl)methanol, also known as PIM, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. PIM is a complex molecule that has a unique structure, making it an interesting subject of study.
Scientific Research Applications
- Researchers have developed a greener methodology for synthesizing 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives . This multicomponent reaction involves arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and indole. The resulting compounds contain bioactive moieties such as indole, pyrrole, and naphthoquinone. These derivatives have shown promising biological activities, including antibacterial, anti-inflammatory, and anticancer properties.
- In animal studies, one of the synthesized compounds (3b) demonstrated promising effects in adjuvant-induced arthritic rats. It reduced paw volume, inflammation, and pannus formation in the knee joints. Additionally, it downregulated pro-inflammatory gene expression .
- A related compound, 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide, specifically targets the RNA-dependent RNA polymerase (RdRp) of respiratory syncytial virus (RSV) and influenza A virus. It inhibits viral replication with sub-micromolar EC50 values and lower cytotoxicity compared to ribavirin .
- Imidazole derivatives, including those based on indole scaffolds, are used to build efficient fluorescent organic light-emitting diodes (OLEDs) . Their tunable properties make them valuable for optoelectronic applications.
- Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants. Derivatives of indole, including our compound, have diverse biological applications .
Multicomponent Synthesis of Benzo[f]indole-4,9-dione Derivatives
Anti-Arthritic Effects
Antiviral Potential
Fluorescent OLEDs
Plant Hormone Analog
Mechanism of Action
Target of Action
The compound “(2-phenyl-1H-indol-3-yl)(pyridin-4-yl)methanol” is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives . .
Mode of Action
The mode of action of indole derivatives can vary widely depending on the specific compound and its targets . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their broad spectrum of biological activities . For instance, some indole derivatives have shown inhibitory activity against influenza A . .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. Indole derivatives have been associated with a wide range of biological activities, suggesting that they could have diverse molecular and cellular effects
properties
IUPAC Name |
(2-phenyl-1H-indol-3-yl)-pyridin-4-ylmethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O/c23-20(15-10-12-21-13-11-15)18-16-8-4-5-9-17(16)22-19(18)14-6-2-1-3-7-14/h1-13,20,22-23H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYZZRNUIXTTLZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C4=CC=NC=C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-phenyl-1H-indol-3-yl)(pyridin-4-yl)methanol |
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